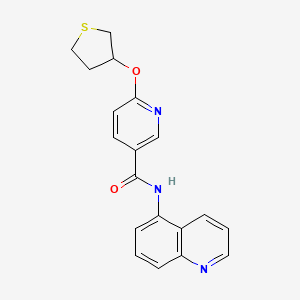
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, including condensation, Grignard reactions, and reductive amination methods, to form various derivatives. These methods indicate the complexity and precision required in synthesizing compounds with specific functional groups and structural features (Ammirati et al., 2009), (Mallikarjuna et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques are fundamental in characterizing the molecular structure of synthesized compounds. These techniques reveal the geometry around atoms, the conformation of rings, and the presence of inter- and intramolecular hydrogen bonds, essential for understanding the compound's three-dimensional structure (Girish et al., 2008).
Chemical Reactions and Properties
Related compounds exhibit a variety of chemical reactions, including hydroxylation, amide hydrolysis, and N-dealkylation, indicating their reactivity and potential transformations in different conditions. These reactions are crucial for the compound's metabolism and elimination, as well as for modifying its structure for specific purposes (Sharma et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. Techniques like X-ray crystallography and thermal analysis provide insights into the compound's stability, crystallinity, and behavior under different temperatures (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential as a therapeutic agent, and inhibition activities, are explored through various in vitro and in silico studies. These studies help identify the compound's functionalities and its interaction with biological systems (Hussain et al., 2017).
Scientific Research Applications
Metabolism and Pharmacokinetics
A study detailed the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insights into the metabolic pathways and elimination processes of complex molecules. This research could be indirectly relevant due to the structural similarities of the compounds involved, suggesting potential applications in drug metabolism and pharmacokinetic studies (Sharma et al., 2012).
Anticancer and Antituberculosis Activity
Another study investigated the synthesis, anticancer, and antituberculosis studies of cyclopropyl and piperazin-1-yl methanone derivatives. Some compounds exhibited significant anticancer and antituberculosis activities, hinting at the potential therapeutic applications of structurally related compounds in treating these diseases (Mallikarjuna et al., 2014).
Antimicrobial Activity
Research on pyridine derivatives revealed variable and modest antimicrobial activity against bacterial and fungal strains. This suggests the potential of similar compounds, including the compound of interest, in developing new antimicrobial agents (Patel et al., 2011).
Alzheimer's Disease Therapy
A study on multifunctional amides synthesized for Alzheimer's disease therapy provided insights into their moderate enzyme inhibitory potentials and mild cytotoxicity. Such findings underscore the potential utility of related compounds in developing treatments for neurodegenerative diseases (Hassan et al., 2018).
Drug Discovery Building Blocks
Research on 3-((hetera)cyclobutyl)azetidines highlighted their potential as advanced building blocks for drug discovery. These compounds, serving as stretched analogues of piperidine, piperazine, and morpholine, demonstrate increased size and conformational flexibility, which could be relevant to the structural optimization in drug development (Feskov et al., 2019).
properties
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-17(15-12-21(13-15)25(23,24)16-1-2-16)20-9-7-19(8-10-20)11-14-3-5-18-6-4-14/h3-6,15-16H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMJKZOKDFKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4,5-dimethyl-2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2492133.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)

![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)



![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)